2-Butoxypyridine

描述

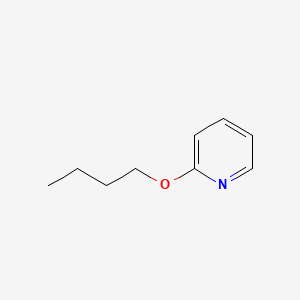

Structure

3D Structure

属性

IUPAC Name |

2-butoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-3-8-11-9-6-4-5-7-10-9/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLSKXBALZCMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181793 | |

| Record name | Butyl 2-pyridyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27361-16-6 | |

| Record name | 2-Butoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27361-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 2-pyridyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027361166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27361-16-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl 2-pyridyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-pyridyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Perspectives and Early Investigations of Alkoxypyridines

The study of alkoxypyridines is intrinsically linked to the broader history of heterocyclic chemistry and the development of fundamental synthetic reactions. Early investigations into this class of compounds were not focused on 2-butoxypyridine specifically but were driven by the desire to functionalize the pyridine (B92270) ring, a core structure in many natural products and synthetic dyes.

The synthesis of alkoxypyridines became feasible with the advent of nucleophilic aromatic substitution reactions. Foundational methods involved the reaction of a halopyridine with an alkoxide. For instance, a general and established method for preparing 4-alkoxypyridines involves reacting 4-chloropyridine (B1293800) hydrochloride with an appropriate alcohol in the presence of a strong base like powdered sodium hydroxide. semanticscholar.org This type of reaction, based on the displacement of a halide by an alkoxide, provided the synthetic groundwork that enabled chemists to systematically prepare a wide array of alkoxypyridine derivatives, including those substituted at the 2-position like this compound. These early synthetic advancements were crucial, as they opened the door for researchers to explore how varying the length and structure of the alkoxy chain could modulate the physical and chemical properties of the parent pyridine molecule.

Significance of the Pyridine Nucleus and Alkoxy Substituents in Organic Chemistry

The chemical utility of 2-butoxypyridine is best understood by examining the individual contributions of its two primary components: the pyridine (B92270) nucleus and the alkoxy substituent.

The pyridine nucleus is a cornerstone in organic chemistry. As a heterocyclic aromatic compound, its nitrogen atom imparts distinct electronic properties compared to benzene. The electronegative nitrogen atom makes the pyridine ring electron-deficient and a weak base. wikipedia.org This electronic nature influences its reactivity, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Furthermore, the lone pair of electrons on the nitrogen atom allows pyridine and its derivatives to act as effective ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.orgnih.gov This coordinating ability is fundamental to its role in catalysis and the formation of advanced materials. wikipedia.org

Chemical Reactivity and Mechanistic Investigations of 2 Butoxypyridine

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The aromatic protons on the pyridine (B92270) ring appear as distinct multiplets in the downfield region, while the aliphatic protons of the butoxy group are observed in the upfield region.

Table 3: ¹H NMR Spectral Data for 2-Butoxypyridine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.08 | dd | 5.2, 1.2 | H-6 (Pyridine) |

| 7.51-7.46 | m | - | H-4 (Pyridine) |

| 6.79-6.75 | m | - | H-5 (Pyridine) |

| 6.65 | d | 8.4 | H-3 (Pyridine) |

| 4.21 | t | 6.8 | -OCH₂- |

| 1.73-1.65 | m | - | -OCH₂CH₂- |

| 1.46-1.36 | m | - | -CH₂CH₃ |

Data recorded in CDCl₃ at 400 MHz. rsc.org

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by showing the chemical environment of each carbon atom.

Table 4: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 164.1 | C-2 (Pyridine, C-O) |

| 146.9 | C-6 (Pyridine) |

| 138.5 | C-4 (Pyridine) |

| 116.5 | C-5 (Pyridine) |

| 111.1 | C-3 (Pyridine) |

| 65.7 | -OCH₂- |

| 31.2 | -OCH₂CH₂- |

| 19.3 | -CH₂CH₃ |

Data recorded in CDCl₃ at 100 MHz. rsc.org

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]+ confirms its molecular weight of 151.21 g/mol . nih.gov Under MS/MS conditions, the precursor ion [M+H]⁺ at m/z 152.107 is observed. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for C-O ether stretching, aromatic C=C and C=N stretching from the pyridine ring, and aliphatic C-H stretching from the butoxy group. nih.gov

Applications of 2 Butoxypyridine in Advanced Chemical Synthesis

Role in Medicinal Chemistry

The pyridine (B92270) scaffold is a common feature in many pharmaceutical agents. This compound serves as a key intermediate for synthesizing more complex, biologically active molecules. For instance, derivatives such as 5-Amino-2-butoxypyridine and 2-Butoxypyridin-4-amine (B3030125) are explored in drug discovery programs. lookchem.com The butoxy group can enhance lipophilicity, potentially improving a drug candidate's ability to cross cell membranes.

Applications in Agricultural Science

In agricultural chemistry, substituted pyridines are used in the development of herbicides, insecticides, and fungicides. This compound derivatives, such as 2-Bromo-3-butoxypyridine (B1613483), are investigated as intermediates for creating new agrochemicals. smolecule.com

Use in Materials Science

The unique electronic properties of the pyridine ring make it a useful component in functional materials. This compound derivatives can be incorporated into polymers or used in the synthesis of materials with specific optical or electronic characteristics. smolecule.com For example, research has shown that incorporating related compounds into polycarbonate matrices can improve thermal stability.

Catalysis

Homogeneous catalysts are crucial for many industrial chemical processes. Research has demonstrated the formation of butoxy(pyridine-2-carboxylato)zirconium complexes from the reaction of zirconium alkoxides with pyridine-2-carboxylic acid. researchgate.netresearchgate.net These types of complexes have been studied for their catalytic activity in ring-opening polymerization reactions. researchgate.net Additionally, homogeneous manganese and zirconium catalyst systems have been successfully used to cleave C-C bonds in lignin (B12514952) model compounds and oligomers, showcasing the utility of Zr co-catalysts in oxidation processes. nrel.gov While not using this compound directly as a ligand, these systems highlight the compatibility of butoxy and pyridyl functionalities in designing Ti and Zr catalysts. google.comosti.gov

Iridium complexes are powerful catalysts for a variety of organic transformations, including the N-alkylation of amines with alcohols. rsc.orgnih.gov This "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical and environmentally friendly way to form C-N bonds, producing only water as a byproduct. csic.esdiva-portal.org

Research has focused on developing bifunctional iridium catalysts. In one strategy, ligands are synthesized from derivatives of this compound, such as 2-(tert-butoxy)-6-(chloromethyl)pyridine. rsc.org This starting material is reacted with N-heterocyclic carbenes (NHCs) to create ligands that can stabilize an iridium center. The resulting iridium complexes have shown high efficiency in catalyzing the N-alkylation of various amines and sulfonamides with primary alcohols, often under base-free conditions and in aqueous media. rsc.orgrsc.org

Spectroscopic and Analytical Characterization Methodologies for 2 Butoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the structure of 2-Butoxypyridine and confirming its purity. The ¹H NMR spectrum provides distinct signals for the protons in different chemical environments within the molecule.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the pyridine (B92270) ring appear in the downfield region. Specifically, the proton at the 6-position (adjacent to the nitrogen atom) resonates at approximately 8.08 ppm as a doublet of doublets. The proton at the 4-position is observed as a multiplet around 7.51-7.46 ppm, while the proton at the 5-position appears as a multiplet between 6.79-6.75 ppm. The proton at the 3-position is found further upfield as a doublet at about 6.65 ppm. rsc.org

The protons of the butoxy group give rise to signals in the upfield region of the spectrum. The two protons of the methylene (B1212753) group directly attached to the oxygen atom (-OCH₂-) appear as a triplet at approximately 4.21 ppm. The adjacent methylene protons (-OCH₂CH ₂-) are observed as a multiplet in the range of 1.73-1.65 ppm. The next methylene group in the butyl chain (-CH₂CH ₂CH₃) shows a multiplet between 1.46-1.36 ppm. Finally, the terminal methyl group (-CH₃) protons resonate as a triplet around 0.90 ppm. rsc.org The integration of these signals confirms the number of protons in each unique position, and the splitting patterns (multiplicity) reveal the number of neighboring protons, which is crucial for structural assignment.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.08 | dd | 5.2, 1.2 | Pyridine H-6 |

| 7.51-7.46 | m | Pyridine H-4 | |

| 6.79-6.75 | m | Pyridine H-5 | |

| 6.65 | d | 8.4 | Pyridine H-3 |

| 4.21 | t | 6.8 | -OCH₂- |

| 1.73-1.65 | m | -OCH₂CH ₂- | |

| 1.46-1.36 | m | -CH₂CH ₂CH₃ | |

| 0.90 | t | 7.4 | -CH₃ |

Source: The Royal Society of Chemistry rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for a complete analysis of the carbon skeleton.

In the ¹³C NMR spectrum of this compound in CDCl₃, the carbon atom of the pyridine ring attached to the butoxy group (C-2) is the most deshielded aromatic carbon, appearing at approximately 164.1 ppm. The other aromatic carbons resonate at 146.9 ppm (C-6), 138.5 ppm (C-4), 116.5 ppm (C-5), and 111.1 ppm (C-3). rsc.org

The carbon atoms of the butoxy group are observed in the upfield region of the spectrum. The carbon of the methylene group bonded to the oxygen atom (-OC H₂-) resonates at about 65.7 ppm. The other methylene carbons of the butyl chain appear at 31.2 ppm and 19.3 ppm, while the terminal methyl carbon (-C H₃) gives a signal at approximately 13.9 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 164.1 | Pyridine C-2 |

| 146.9 | Pyridine C-6 |

| 138.5 | Pyridine C-4 |

| 116.5 | Pyridine C-5 |

| 111.1 | Pyridine C-3 |

| 65.7 | -OCH₂- |

| 31.2 | -OCH₂C H₂- |

| 19.3 | -CH₂C H₂CH₃ |

| 13.9 | -CH₃ |

Source: The Royal Society of Chemistry rsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique used for the characterization of organofluorine compounds. While not directly applicable to this compound itself, it is an indispensable tool for analyzing its fluorinated derivatives. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making ¹⁹F NMR a powerful method for structural elucidation and purity assessment of fluorinated molecules. unipd.it

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing detailed information about the location and substitution pattern of fluorine atoms within a molecule. nih.gov For instance, in fluorinated pyridine derivatives, the position of the fluorine substituent on the ring would result in a characteristic chemical shift. Furthermore, coupling between ¹⁹F and ¹H or ¹³C nuclei can provide valuable structural information. The development of fluorinated tags, such as those containing a trifluoromethyl group, has expanded the application of ¹⁹F NMR to study the interactions of molecules with biological systems. beilstein-journals.org

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in the solid state. nih.govpreprints.org Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which provide rich structural information. nih.gov Techniques such as magic-angle spinning (MAS) are employed to enhance spectral resolution by averaging these anisotropic interactions. nih.govpreprints.org

For a compound like this compound, ssNMR could be used to study its crystalline form, providing insights into packing arrangements, intermolecular interactions, and polymorphism. By analyzing the chemical shifts and couplings in the solid state, it is possible to determine the conformation of the molecule and the nature of its interactions with neighboring molecules in the crystal lattice. Recent advancements in ssNMR, including high-field magnets and sophisticated pulse sequences, have made it an increasingly valuable tool for the detailed characterization of solid organic compounds. rsc.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of this compound and for obtaining information about its elemental composition and structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry, particularly when coupled with an Orbitrap mass analyzer (ESI-Orbitrap), is a state-of-the-art technique for the accurate mass determination of molecules like this compound. nih.gov ESI is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation, typically observing the protonated molecule [M+H]⁺. nist.gov

The Orbitrap mass analyzer provides high resolving power and mass accuracy, often in the low ppm range. nih.govmdpi.com This allows for the unambiguous determination of the elemental composition of this compound from its exact mass. The high resolution can also be instrumental in separating the analyte signal from background interferences, enhancing the sensitivity of the measurement. copernicus.org For this compound (C₉H₁₃NO), the exact mass of the protonated molecule [M+H]⁺ can be precisely measured, confirming its elemental formula. The high sensitivity and accuracy of ESI-Orbitrap make it an invaluable tool for both qualitative and quantitative analysis of this compound in various matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org In the analysis of this compound, GC-MS is employed to separate it from other components in a mixture and to confirm its identity based on its mass spectrum. The gas chromatograph utilizes a capillary column to separate compounds based on their different retention times as they pass through the column. wikipedia.org Once separated, the molecules enter the mass spectrometer, which bombards them with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the fragments.

For this compound, the National Institute of Standards and Technology (NIST) mass spectrometry data center provides reference spectra. nih.gov The main library entry for this compound shows a total of 67 peaks in its mass spectrum, with the most abundant peak (base peak) having a mass-to-charge ratio (m/z) of 95. nih.gov This base peak corresponds to the pyridyl fragment after the loss of the butoxy group. Other significant fragments would correspond to the butyl group and various other breakdowns of the parent molecule. The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkanes, is also a useful parameter in GC analysis. sigmaaldrich.comspectroscopyonline.com For this compound, the experimental Kovats retention index on a standard non-polar column is 1137.6, and on a semi-standard non-polar column, it is 1185. nih.gov These values can be used to help identify this compound in a complex mixture by comparing its retention time to those of known standards under the same GC conditions. researchgate.netthermofisher.com

The process of GC-MS analysis involves injecting the sample, which is then vaporized and carried by an inert gas through the GC column. biomedpharmajournal.org The temperature of the column is often programmed to increase over time to ensure that compounds with a wide range of boiling points can be separated effectively. chromatographyonline.com After separation in the GC, the eluted compounds enter the mass spectrometer for detection. wikipedia.org The resulting data can be processed to generate a chromatogram, which shows the intensity of the signal versus retention time, and a mass spectrum for each peak in the chromatogram. 4tu.nl By comparing the retention time and the mass spectrum of a peak in the sample to a known reference standard of this compound, its presence and purity can be confirmed. nih.gov

Table 1: GC/MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| NIST Number | 373175 | nih.gov |

| Total Peaks | 67 | nih.gov |

| Top Peak (m/z) | 95 | nih.gov |

| Kovats Retention Index (Standard non-polar) | 1137.6 | nih.gov |

| Kovats Retention Index (Semi-standard non-polar) | 1185 | nih.gov |

| Precursor m/z (MS-MS) | 152.107 ([M+H]+) | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify and study chemicals by measuring their absorption of infrared radiation. msu.edu Different chemical bonds vibrate at different frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, the bond absorbs the radiation. uc.edu An IR spectrum is a plot of the amount of light absorbed versus the frequency or wavelength of the light. The spectrum shows a pattern of absorption bands, which are characteristic of the functional groups present in the molecule. libretexts.org For this compound, IR spectroscopy can be used to confirm the presence of the pyridine ring, the ether linkage, and the butyl group. nih.govnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a modern and rapid technique for obtaining high-quality infrared spectra. rsc.org It is particularly useful for identifying the functional groups present in a molecule. researchgate.net In the FT-IR spectrum of this compound, specific absorption bands can be assigned to the vibrations of its constituent parts.

The characteristic absorptions for the pyridine ring in the FT-IR spectrum of this compound are expected to appear in several regions. The C-H stretching vibrations of the aromatic ring typically occur in the range of 3100-3000 cm⁻¹. uc.edu The C=C and C=N stretching vibrations of the pyridine ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net The in-plane and out-of-plane bending vibrations of the C-H bonds of the pyridine ring also produce characteristic absorptions in the fingerprint region (below 1500 cm⁻¹).

The butoxy group also has characteristic IR absorptions. The C-H stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups of the butyl chain appear in the 2960-2850 cm⁻¹ region. uc.edu The C-O-C (ether) stretching vibration is a key feature and typically results in a strong absorption band in the 1300-1000 cm⁻¹ region. libretexts.org For this compound, this ether stretch is a strong indicator of the butoxy substituent on the pyridine ring.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Pyridine Ring | C-H Stretch | 3100-3000 | Medium |

| C=C and C=N Stretch | 1600-1400 | Medium-Weak | |

| Butoxy Group | C-H Stretch (CH₃, CH₂) | 2960-2850 | Strong |

Note: The exact positions and intensities of the peaks can be influenced by the sample preparation method (e.g., neat liquid, solution, or ATR). nih.gov

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases.

Liquid Chromatography (LC) and Ultra-Performance Liquid Chromatography (UPLC)

Liquid chromatography (LC) is a separation technique in which the mobile phase is a liquid. chromatographyonline.com It is a versatile technique that can be used to separate a wide variety of compounds. lcms.cz Ultra-Performance Liquid Chromatography (UPLC) is an advancement of traditional high-performance liquid chromatography (HPLC) that uses smaller stationary phase particles (less than 2 µm) and higher pressures. mdpi.comresearchgate.net This results in faster separations, higher resolution, and increased sensitivity. researchgate.net

In the context of analyzing this compound and its derivatives, LC and UPLC can be powerful tools. rsc.orgvwr.com For instance, UPLC coupled with mass spectrometry (UPLC-MS/MS) has been used for the quantitative determination of related compounds in biological matrices. nih.gov The choice of the column, mobile phase, and detector is crucial for achieving a good separation. chromatographyonline.com A common column choice for the separation of moderately polar compounds like this compound is a C18 reversed-phase column. rsc.orgnih.gov The mobile phase typically consists of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with different polarities. nih.gov

Table 3: Typical UPLC Method Parameters for Analysis of Pyridine Derivatives

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Column | Stationary phase and dimensions | ACQUITY UPLC® BEH C18 (2.1 × 50 mm, 1.7 µm) | rsc.org |

| Mobile Phase A | Aqueous component | 0.1% Formic Acid in Water | rsc.org |

| Mobile Phase B | Organic component | 0.1% Formic Acid in Acetonitrile | rsc.org |

| Flow Rate | Speed of mobile phase | 0.4 mL/min | nih.gov |

| Detection | Method of detection | UV/Vis or Mass Spectrometry | rsc.org |

Flash Chromatography and Preparative Thin-Layer Chromatography (PTLC)

Flash chromatography and preparative thin-layer chromatography (PTLC) are techniques used for the purification of chemical compounds. biochemmack.ruchemrxiv.org Flash chromatography is a rapid form of preparative column chromatography that uses air pressure to force the solvent through the column, leading to faster separations. hawachhplccolumn.com PTLC involves the separation of compounds on a thin layer of adsorbent coated on a glass, plastic, or aluminum plate. gpi.ac.in

Flash chromatography is often used for the purification of reaction products on a larger scale (milligrams to grams). biochemmack.rursc.org In the synthesis of derivatives of this compound, flash chromatography is a common purification step. rsc.org The choice of the stationary phase (typically silica (B1680970) gel) and the eluent system is determined by preliminary analysis using analytical thin-layer chromatography (TLC). hawachhplccolumn.com The goal is to find a solvent system that provides good separation between the desired product and any impurities. hawachhplccolumn.com

Preparative TLC is suitable for the purification of smaller quantities of material (typically less than 100 mg). chemrxiv.orgrochester.edu It is particularly useful for separating compounds with very similar polarities that are difficult to separate by flash chromatography. chemrxiv.org The crude mixture is applied as a band onto the PTLC plate, which is then developed in a suitable solvent system. rochester.edu After development, the separated bands are visualized (e.g., under UV light), and the band corresponding to the desired product is scraped from the plate. rochester.edu The product is then extracted from the adsorbent with a suitable solvent. rochester.edu

Table 4: Comparison of Flash Chromatography and PTLC

| Feature | Flash Chromatography | Preparative Thin-Layer Chromatography (PTLC) |

|---|---|---|

| Scale | Milligrams to grams | Milligrams (<100 mg) |

| Apparatus | Glass column with stationary phase | Coated plate |

| Driving Force | Air pressure | Capillary action |

| Speed | Fast | Slower |

| Resolution | Good | Can be higher for difficult separations |

Gas Chromatography (GC)

Gas chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. epo.org It is widely used for the analysis of volatile and semi-volatile organic compounds. mi-6.co.jp The basic principle of GC involves a sample being vaporized and injected onto the head of a chromatographic column. biomedpharmajournal.org The sample is transported through the column by the flow of an inert, gaseous mobile phase. thermofisher.com The column itself contains a liquid or polymer stationary phase that is adsorbed onto the surface of an inert solid.

The separation of components is based on their differential partitioning between the stationary phase and the mobile gas phase. spectroscopyonline.com Compounds that have a higher affinity for the stationary phase will move more slowly through the column, resulting in longer retention times. spectroscopyonline.com Conversely, compounds with a lower affinity for the stationary phase will move more quickly, resulting in shorter retention times. thermofisher.com The retention time is a key parameter used to identify compounds. researchgate.net

For this compound, GC is a suitable analytical technique due to its volatility. tcichemicals.com A typical GC analysis of this compound would involve injecting a solution of the compound into the GC instrument. nih.gov The instrument would be equipped with a suitable capillary column, such as one with a non-polar or medium-polarity stationary phase. nih.gov The oven temperature would be programmed to increase during the analysis to ensure efficient separation. chromatographyonline.com A detector, such as a flame ionization detector (FID) or a mass spectrometer (as in GC/MS), is used to detect the compounds as they elute from the column. wikipedia.org The resulting chromatogram would show a peak corresponding to this compound at a specific retention time, which can be used for its identification and quantification. nih.gov

Table 5: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| n-alkanes |

X-ray Diffraction (XRD) for Solid-State Characterization

X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique used to analyze the physical properties of solid materials, including their phase composition, crystal structure, and orientation. echemi.com In materials research, XRD is an indispensable tool for obtaining detailed information about the atomic and molecular arrangement within a crystal lattice. echemi.com The technique involves directing X-rays onto a sample and measuring the angles and intensities of the diffracted beams. echemi.com When the X-rays interact with a crystalline solid, they are scattered by the electron clouds of the atoms. If the atoms are arranged in a periodic manner, as in a crystal, the scattered waves interfere constructively in specific directions, producing a diffraction pattern.

This diffraction pattern is unique to a specific crystalline structure, acting as a "fingerprint" for the compound. Analysis of the diffraction pattern can provide information on:

Crystal Structure: The precise arrangement of atoms in the crystal lattice.

Unit Cell Dimensions: The size and shape of the repeating unit that forms the crystal.

Phase Identification: Distinguishing between different crystalline forms or polymorphs of a substance.

Crystallite Size and Strain: Information about the microstructure of the material. echemi.com

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. This method is crucial for verifying the empirical and molecular formula of a newly synthesized or purified substance. The technique typically involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The resulting combustion products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and quantified. From the masses of these products, the percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated.

For this compound, with a molecular formula of C₉H₁₃NO, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u, Oxygen: 15.999 u). rsc.org The results are compared against experimentally determined values to confirm the purity and identity of the compound. While specific experimental "found" values from a peer-reviewed source are not available in the searched literature, the theoretical composition provides a benchmark for such analysis. researchgate.net

Below is a data table outlining the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Theoretical Mass Percent (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 71.48 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 8.67 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.26 |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.58 |

| Total | 151.209 | 100.00 |

Computational Chemistry and Theoretical Studies on 2 Butoxypyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to study the properties of pyridine (B92270) derivatives. researchgate.netvdoc.pub For 2-butoxypyridine, DFT calculations can elucidate its electronic properties, such as the distribution of electron density, molecular orbital energies, and electrostatic potential. These calculations are crucial for understanding the molecule's reactivity and interaction with other chemical species. researchgate.net

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the geometry of this compound and calculate various electronic descriptors. researchgate.net The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. researchgate.net

The molecular electrostatic potential (MESP) surface, another property derivable from DFT calculations, helps in identifying the regions of a molecule that are rich or poor in electrons. nih.gov This information is vital for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding. nih.gov

Table 1: Calculated Electronic Properties of a Pyridine Derivative using DFT

| Property | Value | Reference |

| HOMO Energy | -6.5 eV | researchgate.net |

| LUMO Energy | -1.2 eV | researchgate.net |

| Energy Gap | 5.3 eV | researchgate.net |

| Ionization Potential | 6.5 eV | researchgate.net |

| Electron Affinity | 1.2 eV | researchgate.net |

| Chemical Potential (µ) | -3.85 eV | researchgate.net |

| Hardness (η) | 2.65 eV | researchgate.net |

| Electrophilicity (ω) | 2.79 eV | researchgate.net |

Molecular Dynamics Simulations

In drug discovery, MD simulations can be used to study the interaction of this compound derivatives with biological targets, such as proteins or enzymes. nih.govajchem-a.com By simulating the dynamic behavior of the ligand-protein complex over time, researchers can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and estimate the binding free energy. ajchem-a.com This information is crucial for optimizing the structure of a lead compound to improve its affinity and selectivity. tubitak.gov.tr

MD simulations typically involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. nih.gov The simulation then solves Newton's equations of motion for the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. ebsco.com Analysis of this trajectory can reveal important information about the conformational flexibility of this compound and its interactions with its surroundings. nih.gov

Virtual Screening of Molecules

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net VS can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). mdpi.comnih.gov

In the context of this compound, if it were identified as a hit compound, VS could be employed to discover analogs with improved properties. In SBVS, the three-dimensional structure of the target protein is used to dock a library of compounds, and a scoring function is used to estimate the binding affinity of each compound. nih.govnih.gov This allows for the identification of new scaffolds that can fit into the binding site of the target.

LBVS, on the other hand, does not require the 3D structure of the target. Instead, it uses the chemical structure of a known active ligand, such as a this compound derivative, as a template to search for other compounds with similar properties. nih.gov This can be done based on 2D similarity (e.g., fingerprints) or 3D similarity (e.g., shape and pharmacophore matching). biosolveit.de

Table 2: Comparison of Virtual Screening Approaches

| Approach | Basis | Requirement | Application for this compound |

| Structure-Based Virtual Screening (SBVS) | 3D structure of the target protein | Known target structure | To identify new compounds that bind to the same target as a this compound derivative. nih.gov |

| Ligand-Based Virtual Screening (LBVS) | Known active ligands | At least one known active ligand | To find molecules with similar properties to an active this compound derivative. nih.gov |

Structure-Based Design Approaches

Structure-based drug design (SBDD) is a powerful strategy used in medicinal chemistry for the optimization of lead compounds. domainex.co.ukresearchgate.net This approach relies on the knowledge of the three-dimensional structure of the biological target, which is typically obtained through techniques like X-ray crystallography or NMR spectroscopy. domainex.co.uk

If the crystal structure of a target protein in complex with a this compound derivative were available, SBDD could be used to guide the design of new analogs with enhanced potency and selectivity. By visualizing the interactions between the ligand and the protein's binding site, chemists can make rational modifications to the ligand's structure. researchgate.net For instance, a hydrogen bond donor or acceptor could be introduced to form an additional interaction with the protein, or the size and shape of the molecule could be altered to improve its fit within the binding pocket. domainex.co.uk This iterative process of design, synthesis, and testing can significantly accelerate the drug discovery process. researchgate.net

Prediction of Reaction Mechanisms and Site Selectivity

Computational chemistry plays a crucial role in predicting the mechanisms and outcomes of chemical reactions. iastate.edursc.org For this compound, theoretical calculations can be used to investigate the pathways of its synthesis and functionalization, as well as to predict the regioselectivity of these reactions.

For instance, in the synthesis of substituted pyridines, DFT calculations can be used to model the potential energy surface of the reaction, identifying the transition states and intermediates involved. researchgate.netacs.org This allows for the determination of the activation energies for different reaction pathways, providing insights into which pathway is kinetically favored. acs.org

Furthermore, computational methods can predict the site selectivity of reactions on the pyridine ring. The electron-donating butoxy group at the 2-position influences the electron density distribution in the ring, directing electrophilic or nucleophilic attacks to specific positions. By calculating properties such as frontier molecular orbital coefficients and atomic charges, it is possible to predict which carbon atom is most susceptible to a particular type of reaction. acs.orgresearchgate.net For example, in palladium-catalyzed cross-coupling reactions, the site of oxidative addition can be predicted by analyzing the electronic structure of the starting halopyridine. acs.orgrsc.org

Modeling of Interfacial Phenomena in Materials Science

The study of interfacial phenomena is critical in many areas of materials science, including the development of coatings, adhesives, and electronic devices. pyrometallurgy.co.zamdpi.comscribd.com While specific studies on the interfacial properties of this compound are not detailed in the provided search results, computational modeling techniques can be applied to understand its behavior at interfaces.

Biological Activities and Medicinal Chemistry Research Involving 2 Butoxypyridine Derivatives

Antimicrobial Properties of Pyridine (B92270) Derivatives

Pyridine derivatives are a well-established class of compounds investigated for their potential to combat microbial infections. nih.gov The core pyridine structure is a key component in many antimicrobial drugs, and ongoing research continues to explore new derivatives for enhanced efficacy and broader spectrum of activity. dovepress.combohrium.com

Research into various pyridine derivatives has demonstrated significant antimicrobial effects against a range of pathogens. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species. bohrium.comajol.info For example, newly synthesized pyridine derivatives have been tested against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger. bohrium.comajol.info

The antimicrobial potency of pyridine derivatives is often influenced by the nature and position of the substituents on the pyridine ring. The introduction of moieties like chromene, thiazolopyridine, and pyran fused to the pyridine system has been shown to result in high antimicrobial activity. bohrium.com Similarly, the addition of a butoxy group is a strategy explored in medicinal chemistry to modulate a compound's properties, including its ability to penetrate microbial cell membranes. smolecule.com While direct studies on 2-butoxypyridine itself are limited in this context, related structures such as 2-bromo-3-butoxypyridine (B1613483) are noted for their potential as antimicrobial agents. smolecule.com

Furthermore, hybrid molecules incorporating the pyridine nucleus with other heterocyclic systems, such as imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.thiadiazole, have yielded compounds with potent antibacterial and antifungal activities. nih.gov Some of these derivatives have shown efficacy comparable or even superior to standard drugs like gatifloxacin (B573) and fluconazole. nih.gov The development of ruthenium complexes with pyridine-based ligands has also opened new avenues, with some complexes showing significant activity against Candida albicans. tandfonline.com

| Compound Type | Target Microorganisms | Key Findings | Reference |

|---|---|---|---|

| Pyridine Carbonitrile Derivatives (e.g., 3b) | C. albicans | Showed activity equivalent to the standard drug miconazole (B906) (MIC = 25 μg/ml). | ajol.info |

| Imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.thiadiazole-Pyridine Hybrids (e.g., 17d) | Gram-positive bacteria | Exhibited high antibacterial activity (MIC = 0.5 μg/mL), twofold more active than gatifloxacin. | nih.gov |

| Ruthenium-Pyridine Complexes (e.g., C8) | C. albicans | Displayed pronounced antimicrobial activity with an MIC/MMC of 0.31 mg/mL. | tandfonline.com |

| Imidazo[4,5-b]pyridine Derivatives (e.g., Compound 2) | B. cereus (Gram-positive) | Showed strong inhibitory effect with a minimum inhibitory concentration (MIC) of 0.07 mg/mL. | mdpi.com |

| 3-Alkylidene-2-indolone Derivatives (e.g., 10f, 10g, 10h) | Staphylococcus aureus (including MRSA) | Demonstrated high antibacterial activity with a MIC of 0.5 μg/mL, matching the positive control gatifloxacin. | mdpi.com |

Anticancer and Antiproliferative Activity Studies

The search for novel anticancer agents is a major focus of medicinal chemistry, and pyridine derivatives have emerged as a promising scaffold for the development of new therapeutics. nih.gov Their structural versatility allows for modification to target various mechanisms involved in cancer progression.

A significant body of research has demonstrated the antiproliferative activity of pyridine derivatives against a variety of human cancer cell lines. nih.gov The efficacy of these compounds is highly dependent on their substitution patterns. mdpi.com Studies have shown that the presence of specific functional groups, such as methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and amino (-NH₂), can enhance cytotoxic effects. nih.govmdpi.com For instance, a polar 4-hydroxyphenyl substituent at the 7-position of a 2H-pyrazolo[4,3-c]pyridine core was found to be the most potent in a series of tested compounds. mdpi.com Conversely, bulky substituents can sometimes reduce or eliminate antiproliferative activity. mdpi.com

Thieno[2,3-c]pyridine derivatives have also been identified as potential anticancer agents. mdpi.com In one study, a derivative (compound 6i) featuring a thiomorpholine (B91149) substituent showed potent inhibition against head and neck (HSC3), breast (T47D), and colorectal (RKO) cancer cell lines, with IC₅₀ values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively. mdpi.com This compound was found to induce cell cycle arrest at the G2 phase. mdpi.com Similarly, novel tetracyclic imidazo[4,5-b]pyridine derivatives have shown pronounced cytostatic effects, with some regioisomers exhibiting IC₅₀ values in the nanomolar range (0.3–0.9 µM) against HCT116 and MCF-7 cancer cells. irb.hr

| Compound Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Tetracyclic Imidazo[4,5-b]pyridines (Regioisomers 6, 7, 9) | HCT116, MCF-7 | 0.3 – 0.9 µM | irb.hr |

| 2H-Pyrazolo[4,3-c]pyridines (Compound 23) | MV4-11, K562, MCF-7 | Low micromolar GI₅₀ values | mdpi.com |

| Thieno[2,3-c]pyridines (Compound 6i) | HSC3 (Head and Neck) | 10.8 µM | mdpi.com |

| Thieno[2,3-c]pyridines (Compound 6i) | T47D (Breast) | 11.7 µM | mdpi.com |

| Thieno[2,3-c]pyridines (Compound 6i) | RKO (Colorectal) | 12.4 µM | mdpi.com |

| Thieno[2,3-d]pyrimidines (Compound 14) | MCF7 (Breast) | 22.12 µM | alliedacademies.org |

Cellular redox homeostasis is the delicate balance between the production of reactive oxygen species (ROS) and their elimination by antioxidant systems. researchgate.net A disruption of this balance, leading to oxidative stress, is a hallmark of many cancer cells and can be exploited as a therapeutic strategy. nih.gov Cancer cells often have a higher basal level of ROS, making them more vulnerable to further ROS insults induced by external agents. nih.gov

Certain pyridine derivatives can modulate cellular redox balance. For example, metal complexes of terpyridine have been shown to generate ROS, leading to the inhibition of cancer cell growth through the activation of apoptosis and autophagy. nih.gov Research on N-tert-butoxypyridine-2-thione (tBuOPT) demonstrated that upon UVA irradiation, the compound generates alkoxyl and thiyl radicals. researchgate.net This radical generation leads to significant cell damage, including membrane damage and inhibition of cell growth in mouse lymphoma cells. researchgate.net This highlights how specific pyridine derivatives can act as pro-oxidant agents under certain conditions, a mechanism that can be harnessed for photodynamic cancer therapies. The regulation of redox balance involves complex pathways, including the thioredoxin (Trx) and glutaredoxin (Grx) systems, which can be targeted by therapeutic agents. researchgate.netjcu.edu

DNA is a primary target for many anticancer drugs. rsc.org Pyridine derivatives have been developed to interact with DNA through various mechanisms, including inducing DNA damage and binding to non-canonical DNA structures like G-quadruplexes.

Ruthenium complexes containing 2,6-bis(benzimidazolyl)pyridine derivatives have been shown to induce apoptosis in cancer cells by triggering DNA damage, which in turn activates p53 phosphorylation. rsc.org Furthermore, the photolysis of N-tert-butoxypyridine-2-thione not only generates radicals that damage cell membranes but also induces genotoxicity in the form of micronuclei. researchgate.net

G-quadruplexes (G4s) are four-stranded nucleic acid structures formed in guanine-rich sequences, such as those found in human telomeres and oncogene promoter regions. nih.govbiolscigroup.us Because telomerase, the enzyme that maintains telomere length, is overexpressed in the vast majority of cancer cells, stabilizing G-quadruplex structures at the ends of chromosomes is a promising strategy to inhibit telomerase and induce cancer cell senescence. nih.govnih.gov Various heterocyclic compounds, including derivatives of pyridine, have been designed as G4 ligands. nih.govgoogle.com These ligands typically feature a large aromatic core for π-π stacking interactions with the G-tetrads. nih.gov The modification of natural alkaloids like berberine (B55584) with a pyridine-containing side group has been shown to improve binding affinity and selectivity towards telomeric G-quadruplexes. nih.gov Similarly, tetracyclic imidazo[4,5-b]pyridine derivatives have been found to interact with both DNA and RNA, including G-quadruplex structures, suggesting these nucleic acids are potential cellular targets for their antiproliferative effects. irb.hr

Neurological Activity Research

The pyridine scaffold is also prevalent in compounds investigated for their activity within the central nervous system. While broad screening of pyridine derivatives often points to potential neurological effects, specific research on this compound in this area is more niche. smolecule.com However, related structures provide insight into potential applications.

For example, derivatives of 4-butoxypyridine-2-carboxylic acid have been synthesized and investigated as inhibitors of myeloperoxidase (MPO). google.com MPO is an enzyme implicated in the inflammatory processes associated with several neurological diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. google.com By inhibiting MPO, such compounds could potentially mitigate neuroinflammation and offer a therapeutic benefit.

Additionally, the broader class of pyridine derivatives has been explored for various neurological applications. Research into isonipecotic acid-based dihydropyridine (B1217469) derivatives has been aimed at developing anticonvulsant agents for the treatment of epilepsy. nih.gov The design of these molecules is often inspired by the structure of the inhibitory neurotransmitter GABA. nih.gov Other research has pointed to the potential for pyridine derivatives to affect neurotransmitter systems, suggesting a wide range of possible applications in neurology. smolecule.com

Drug Discovery and Development

The this compound framework serves as a valuable building block in the process of drug discovery and development. lookchem.com Specific derivatives, such as 2-butoxypyridin-4-amine (B3030125) and 5-amino-2-butoxypyridine, are utilized as intermediates in the synthesis of more complex molecules with potential therapeutic value. lookchem.com

One of the key challenges in drug development is efficiently creating a diverse range of analogues of a lead compound to optimize its activity and properties. Late-stage functionalization (LSF) is a powerful strategy that allows for the modification of complex molecules, bypassing the need for lengthy de novo synthesis. researchgate.net The compound 2-tert-butoxypyridine has been used in LSF as a source for tert-butyl esters, demonstrating the utility of alkoxy-pyridines in modern synthetic methodologies that accelerate the drug discovery process. researchgate.net

The pyridine ring is one of the most common heterocyclic structures found in FDA-approved drugs, highlighting its importance and versatility. nih.govdovepress.com Its inclusion in a molecule can enhance biochemical potency, metabolic stability, and permeability. auctoresonline.org The continued exploration of pyridine derivatives, including those with a butoxy substituent, is a testament to the enduring relevance of this scaffold in the search for new and improved medicines for a wide range of diseases, from infections and cancer to neurological disorders. dovepress.com

Design and Synthesis of Novel Bioactive Molecules

The design and synthesis of new bioactive molecules often leverage the pyridine ring as a core structural motif due to its presence in numerous natural products and FDA-approved drugs. mdpi.com The this compound structure serves as a versatile precursor for creating diverse molecular libraries. For instance, nitropyridines, including derivatives like 2-chloro-5-nitropyridine, are used as starting materials to synthesize compounds with potential anticancer, antiviral, and anti-neurodegenerative activities. mdpi.com The synthesis process can involve reactions like nucleophilic substitution, where the butoxy group can influence the reactivity and properties of the final molecule. mdpi.com

The versatility of the pyridine scaffold allows for its incorporation into more complex heterocyclic systems. For example, new sets of pyridothienopyrimidine derivatives have been synthesized through the cyclization of 3-amino-thieno[2,3-b]pyridine-2-carboxamides. nih.gov These synthetic strategies aim to explore new chemical spaces and identify compounds with enhanced biological activities, such as antimicrobial and anticancer properties. nih.gov The ability to functionalize the pyridine ring at various positions is a key factor that makes its derivatives, including this compound, attractive for designing novel therapeutic agents. nih.gov

Hit-to-Lead Optimization and Structure-Activity Relationship (SAR) Studies

Hit-to-lead optimization is a critical phase in drug discovery where initial "hit" compounds are chemically modified to improve their potency, selectivity, and pharmacokinetic properties, transforming them into "lead" compounds. upmbiomedicals.comaxxam.com This process heavily relies on understanding the Structure-Activity Relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. axxam.com

In the context of this compound derivatives, SAR studies involve creating a focused library of analogs to explore the chemical space around the initial hit. axxam.com For example, in the development of inhibitors for kinases like TBK1 and IKKε, researchers synthesized a series of analogs based on a core scaffold related to pyridones. nih.gov By making systematic modifications, such as adding different substituents to the pyridine ring, they could establish a detailed SAR. nih.gov This iterative cycle of designing, synthesizing, and testing new compounds allows medicinal chemists to identify modifications that enhance desired properties like target potency and selectivity. axxam.comnih.gov

Computational tools like molecular docking are often used to predict how these structural changes will affect the binding of the molecule to its target protein, guiding the synthetic efforts. nih.gov For instance, after identifying an aryloxybenzamide derivative as a SIRT1/2 inhibitor "hit," researchers performed structural modifications to improve its binding and inhibition, leading to compounds with significantly improved selective SIRT1 inhibition. nih.gov These studies provide crucial insights for further inhibitor development. nih.govnih.gov

Development of Molecular Probes and Therapeutic Agents

Molecular probes are small molecules used to study biological systems, while therapeutic agents are developed to treat diseases. ox.ac.uknih.gov The this compound scaffold can be a component of both. The development process often starts with a rational design based on understanding the molecular mechanisms of a disease. ox.ac.uk

Chemical probes, which can be derived from scaffolds related to this compound, are designed to interact with specific molecular targets within a cell. ox.ac.ukmskcc.org These tools help researchers validate new drug targets and understand disease pathways. For example, fluorescent probes can be used for microscopy and flow cytometry to visualize biological processes. mskcc.org The development of these probes often involves novel chemical methodologies to assemble and derivatize the core pharmacophore. mskcc.org

In therapeutic agent development, the goal is to create a molecule with optimal efficacy and safety. upmbiomedicals.com The 2-pyridone scaffold, a close relative of this compound, has been used to develop drugs with a wide range of applications, including anticancer and anti-inflammatory agents. rsc.orgtandfonline.com The development of 2-arylbenzothiazoles as potential anticancer agents, for example, highlights the process of creating therapeutic candidates that are effective against various cancer cell lines. openmedicinalchemistryjournal.com These efforts showcase how fundamental chemical scaffolds are translated into potential clinical applications.

Pyridones as Privileged Scaffolds in Drug Discovery

Pyridones, particularly 2-pyridones which are tautomers of 2-hydroxypyridines (and for which this compound is a stable ether derivative), are considered "privileged scaffolds" in drug discovery. rsc.orgnih.govsci-hub.se This designation means they are a class of structures that are frequently found in biologically active compounds and approved drugs. tandfonline.comnih.gov

The utility of the pyridone scaffold stems from several key properties:

Hydrogen Bonding: They can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like proteins. nih.govsci-hub.seresearchgate.net

Bioisosterism: Pyridones can serve as bioisosteres for other chemical groups such as amides, phenyls, and other heterocycles. nih.govsci-hub.se This allows medicinal chemists to replace parts of a molecule to improve its properties without losing its biological activity.

Physicochemical Properties: They can positively impact a drug molecule's lipophilicity, aqueous solubility, and metabolic stability. rsc.orgnih.govsci-hub.se Compared to a basic pyridine ring, the pyridone system is neutral and less lipophilic, which can help reduce off-target activities. sci-hub.se

Peptidomimetics: The 2-pyridone structure can mimic the geometry of a peptide bond, making it a stable replacement for peptide fragments in drug design to improve metabolic stability and oral bioavailability. sci-hub.se

These features have led to the incorporation of the pyridone motif in numerous drugs with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. tandfonline.comsci-hub.se Several recently FDA-approved kinase inhibitors, such as Ripretinib (2020) and Doravirine (2018), contain the 2-pyridone core. rsc.org

Enzyme Inhibition Studies

The 2-alkoxypyridine and related pyridone structures are key components in the design of various enzyme inhibitors. Their ability to form specific interactions within enzyme active sites makes them valuable scaffolds for developing potent and selective inhibitors for a range of therapeutic targets.

Acetylcholinesterase Inhibition (related to organophosphorus nerve agents)

Organophosphorus (OP) compounds, which include highly toxic nerve agents like sarin (B92409) and soman, exert their effects by irreversibly inhibiting the enzyme acetylcholinesterase (AChE). hhs.govnih.govscielo.br This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing a cholinergic crisis that can result in respiratory arrest and death. nih.govscielo.br

The standard treatment for OP poisoning includes the use of an AChE reactivator, typically an oxime from the pyridinium (B92312) or bispyridinium aldoxime family, such as pralidoxime. hhs.govnih.gov These oximes work by displacing the phosphorus group from the serine residue in the AChE active site, thereby restoring the enzyme's function. hhs.gov

Research in this area focuses on developing new oximes with improved efficacy and the ability to cross the blood-brain barrier (BBB), as current charged pyridinium oximes have limited CNS penetration. nih.govresearchgate.net While direct studies on this compound itself as a primary AChE inhibitor are less common, the broader class of pyridine derivatives is central to this field. For example, new pyridine derivatives featuring carbamate (B1207046) functions have been designed and synthesized as potent AChE inhibitors. nih.gov One such carbamate derivative, compound 8 , showed a high inhibitory potency against human AChE (hAChE) with an IC₅₀ value of 0.153 µM. nih.gov Molecular docking studies confirmed that this compound could bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The development of uncharged reactivators is a promising new approach to improve BBB penetration and treat the central effects of nerve agent poisoning. researchgate.net

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Carbamate 8 | hAChE | 0.153 ± 0.016 | nih.gov |

| Carbamate 11 | hBChE | 0.828 ± 0.067 | nih.gov |

| Compound 10q (pyrimidine-5-carboxamide derivative) | AChE | 0.88 ± 0.78 | nih.gov |

| Compound 10q (pyrimidine-5-carboxamide derivative) | BuChE | 10.0 ± 1.30 | nih.gov |

Biological Activities of Polypyridyl Ligands and Metal Complexes

Polypyridyl ligands, which are organic molecules that can bind to a central metal ion through multiple pyridine nitrogen atoms, form stable metal complexes with a wide array of biological activities. mdpi.comnih.gov A well-known example is the tris(2,2'-bipyridine)ruthenium(II) complex, [Ru(bpy)₃]²⁺, whose derivatives are used extensively in life sciences. mdpi.com The this compound moiety can be incorporated into these ligand systems to modulate the properties of the resulting metal complex.

The biological activity of these complexes often arises from their ability to interact with biomolecules like DNA, RNA, and proteins. mdpi.com Kinetically inert complexes, such as those formed with Ruthenium(II), are stable in biological environments and can bind to DNA non-covalently through intercalation or groove binding. mdpi.com This interaction is often the basis for their antimicrobial and anticancer effects. mdpi.com

The metal center can act as a carrier for the biologically active ligands, potentially enhancing their therapeutic effects. mdpi.comaustinpublishinggroup.com For example, mixed ligand complexes of Nickel(II) have been shown to have greater biological activity than the free ligands alone. austinpublishinggroup.com The ligands themselves can also possess intrinsic cytotoxicity. nih.gov The structure-activity relationship of these complexes is a key area of research, where ligand substitutions and modifications are used to discover new compounds with high bioactivity. mdpi.com For instance, studies on mixed ligand complexes with a Schiff base and 2,2'-bipyridine (B1663995) showed that the resulting metal complexes had enhanced antibacterial activity against E. coli and B. cereus compared to the free ligand. researchgate.net

Photocytotoxicity and Metal Depletion Mechanisms

The concept of using light to activate a compound to exert a toxic effect on cells, known as photocytotoxicity, is a key strategy in photodynamic therapy for cancer. Some pyridine derivatives have been investigated for such properties. For instance, studies on related compounds like butoxypyridine-2-thione have shown that they can induce phototoxicity in cell lines such as mouse lymphoma cells when exposed to UVA irradiation. researchgate.net

The mechanism of action for many bioactive pyridine derivatives involves their interaction with metal ions. The 2,2'-bipyridine structure, a related scaffold, is a well-known chelating agent for various metal ions. selleckchem.comglpbio.com This ability to bind and sequester metal ions can disrupt essential biological processes that depend on these metals, leading to cellular dysfunction. Pyridinone derivatives, which share structural similarities, have been identified as effective iron chelators. frontiersin.org This metal depletion capability is a significant area of interest in medicinal chemistry. While direct studies on this compound itself as a metal-depleting agent are not extensively detailed in the provided results, the broader class of pyridine-containing compounds demonstrates a strong precedent for this type of biological activity. The core 2,2'-bipyridine scaffold, for example, exhibits robust redox stability and is used as a core structure in many chelating ligands. selleckchem.com

Natural Products with Bipyridyl Structures

The 2,2'-bipyridine scaffold is the foundational chemical structure for a class of bioactive natural products. selleckchem.comglpbio.comnih.gov Notable examples include caerulomycins and collismycins, which are produced by various actinomycetes. nih.gov These natural products typically feature a 2,2'-bipyridine core where one pyridine ring is di- or tri-substituted, and the other is often unmodified. nih.gov

The discovery of these natural products has been advanced by traditional isolation methods as well as modern techniques like biosynthetic pathway engineering and bioinformatics-guided genome mining. nih.gov While caerulomycins and collismycins are prime examples of natural products with a 2,2'-bipyridine core, the direct presence of a 2-butoxy substitution on this bipyridyl structure in known natural products is not explicitly documented in the search results. The research highlights the 2,2'-bipyridine unit itself as the key pharmacophore. selleckchem.comnih.gov

Applications of 2 Butoxypyridine in Materials Science

Functionalized Materials and Polymers

The incorporation of 2-Butoxypyridine moieties into polymer structures allows for the creation of functionalized materials with enhanced properties. The pyridine (B92270) nitrogen atom can act as a site for hydrogen bonding or metal coordination, while the butoxy group can improve processability and modify the material's interaction with other substances.

Derivatives of this compound are particularly noted for their potential in creating functional materials and polymers. smolecule.com The butoxy group enhances solubility in organic solvents, a valuable property in synthetic organic chemistry. smolecule.com One of the key methods to produce these functionalized derivatives is through the use of this compound as a chemical intermediate. For example, 2-Butoxypyridin-4-amine (B3030125) is synthesized by reacting 2-chloropyridine (B119429) with butanol to form this compound, which is then aminated.

Research has demonstrated the practical benefits of these derivatives as polymer additives. In a notable case study, 2-Butoxypyridin-4-amine was explored as an additive in polymer formulations to improve mechanical properties and thermal stability. When incorporated into polycarbonate matrices, it was shown to increase the thermal degradation temperature by approximately 15°C compared to control samples. This enhancement is attributed to the interactions between the functional groups of the additive and the polymer chains, which can restrict molecular mobility at higher temperatures. nih.gov The development of polymers with functional end-groups is a key strategy for creating next-generation materials with capabilities like improved blending and degradability. escholarship.org

| Polymer System | Additive | Observed Improvement | Reference |

| Polycarbonate (PC) | 2-Butoxypyridin-4-amine | Thermal degradation temperature increased by ~15°C. |

Development of 2D Materials from Precursors

The synthesis of two-dimensional (2D) materials, such as graphene and transition metal dichalcogenides (TMDCs), often relies on Chemical Vapor Deposition (CVD). graphenea.comnih.gov This bottom-up technique involves the decomposition of gaseous precursor molecules onto a heated substrate, where they react to form a thin, crystalline film. graphenea.comthegraphenecouncil.org The choice of precursor is a critical parameter that influences the quality, thickness, and properties of the resulting 2D material. graphenea.comresearchgate.net

A variety of carbon-containing gases and liquids, including methane, ethanol, and hexane, have been used as precursors for the synthesis of graphene. nih.gov The precursor decomposes at high temperatures, typically with the help of a metal catalyst, to supply the carbon atoms that assemble into the graphene lattice. graphenea.com While there is extensive research into different precursor molecules for CVD, specific studies detailing the use of this compound as a direct precursor for 2D material synthesis are not prominent in the literature. However, the general principle of using complex organic molecules as sources for carbon or other elements is well-established. psu.edu For instance, the functionalization of materials can sometimes begin with a precursor for conductive polymers. vulcanchem.com The viability of a given precursor depends on factors like its decomposition temperature, reactivity, and the potential for introducing desired functionalities or dopants into the 2D lattice.

Hybrid Inorganic-Organic Materials

Hybrid inorganic-organic materials, particularly Metal-Organic Frameworks (MOFs), represent a significant area of materials science where pyridine-based compounds are utilized. mdpi.comnih.gov MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. mdpi.comnih.gov The structure and function of these materials are highly tunable by changing the metal component or the organic linker. nih.govchemmethod.com

Pyridine derivatives are frequently used as the organic linkers in MOFs due to the ability of the pyridine nitrogen to coordinate strongly with metal centers. mdpi.comfrontiersin.org These linkers can be designed to control the pore size and chemical environment within the framework, making them suitable for applications like gas storage and separation. nih.govfrontiersin.org For example, introducing polar functional groups into the pores can enhance the adsorption capacity and selectivity for gases like CO2. nih.gov

Supramolecular Chemistry and Ligand Design for Materials

Supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonds, metal coordination, and π-π stacking. numberanalytics.comdepaul.edu Pyridine-based ligands are central to this field, acting as key building blocks for the self-assembly of intricate molecular architectures. numberanalytics.com

The design of advanced ligands is crucial for controlling the structure and function of supramolecular assemblies. numberanalytics.com Ligands containing pyridine rings are widely used because they can coordinate with metal ions and participate in stacking interactions. numberanalytics.com For instance, the 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) motif has been shown to be a highly versatile terdentate ligand for creating coordination complexes, polymers, and gels. rsc.org

This compound serves as a valuable platform for the synthesis of more complex ligands used in supramolecular chemistry. The butoxy group can be used to tune the solubility of the ligand, which is a critical factor in controlling the self-assembly process in solution. smolecule.com Furthermore, the electronic properties of the butoxy group can influence the non-covalent interactions that govern the formation of the final supramolecular material. This tunability allows for the rational design of materials with specific optical, electronic, or recognition properties. numberanalytics.com

Energetic Materials Research

The field of energetic materials involves the design and synthesis of compounds that can release large amounts of chemical energy. Research focuses on achieving high thermal stability, controlled decomposition, and specific performance characteristics. nih.govbibliotekanauki.pl

Certain classes of nitrogen-containing heterocyclic compounds are investigated for their potential as energetic materials. Azoxy derivatives, for example, have found use as both liquid crystals and energetic materials. thieme-connect.de These compounds can be synthesized from precursors like this compound. thieme-connect.de The thermal decomposition pathway is a critical aspect of an energetic material's performance and safety. mdpi.com Studies on high-nitrogen compounds, such as derivatives of rsc.orgthieme-connect.detriazolo[4,3-b] numberanalytics.comrsc.orgthieme-connect.detetrazine, reveal complex, multi-stage decomposition processes that are analyzed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). nih.govmdpi.com

While this compound is not itself a primary energetic material, its derivatives are of interest in this research area. The introduction of a butoxy group onto a core energetic molecule can modify key physical and chemical properties. These modifications can affect the compound's density, sensitivity to initiation, and thermal stability, providing a route to fine-tune the performance of new energetic materials. bibliotekanauki.pl

Environmental and Agrochemical Research Contexts

Intermediate in Agrochemical Production (e.g., Pesticides, Herbicides)

Pyridine (B92270) derivatives are foundational in the synthesis of a wide array of agrochemicals, including herbicides and insecticides. google.com Within this context, 2-Butoxypyridine serves as a valuable precursor, leading to the formation of key intermediates. For instance, the chlorination of this compound primarily yields 5-chloro-2-butoxypyridine. google.com This chlorinated derivative is a significant intermediate in the production of other agrochemical compounds. google.comgoogle.com

Similarly, other substituted this compound compounds, such as 5-Amino-2-butoxypyridine, are recognized as intermediates in the manufacturing of various pesticides and herbicides. lookchem.com The butoxy group in these molecules can enhance solubility in organic solvents, a useful property in synthetic organic chemistry. smolecule.com The general utility of pyridine-based compounds as raw materials for synthesizing pesticides underscores the role of this compound and its analogues in the agrochemical industry. lookchem.com

Table 1: this compound Derivatives in Agrochemical Synthesis

| Derivative | Precursor | Application | Source |

|---|---|---|---|

| 5-Chloro-2-butoxypyridine | This compound | Intermediate for agrochemicals and pharmaceuticals. google.comgoogle.com | google.com |

| 5-Amino-2-butoxypyridine | Not Specified | Intermediate for pesticides and herbicides. lookchem.com | lookchem.com |

Environmental Ions Sensing and Detection